3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol
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Overview
Description
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Cyclization Reactions: The formation of the hexahydroisoquinoline core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.
Alkylation: Introduction of the ethyl group at the 3-position can be achieved through alkylation reactions using ethyl halides.
Hydrogenation: The hexahydro part of the compound indicates the presence of hydrogenated (saturated) rings, which can be achieved through catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further saturate the compound or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with different properties.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline.
Uniqueness
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is unique due to its specific structural features, such as the ethyl group at the 3-position and the hexahydro ring system. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
91706-93-3 |
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Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
12-ethyl-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-2-19-11-10-18-8-3-7-17(18,13-19)9-6-14-4-5-15(20)12-16(14)18/h4-5,12,20H,2-3,6-11,13H2,1H3 |
InChI Key |
UZEPLKRRCXFIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC23CCCC2(C1)CCC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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